Sodium isononyl hydrogen phosphate

Description

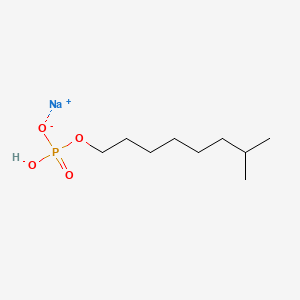

Sodium isononyl hydrogen phosphate is an organophosphate compound characterized by a branched isononyl (C₉H₁₉) alkyl chain attached to a phosphate group. This structure confers surfactant properties, making it valuable in industrial applications such as detergents, emulsifiers, and corrosion inhibitors.

Properties

CAS No. |

94247-20-8 |

|---|---|

Molecular Formula |

C9H20NaO4P |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

sodium;7-methyloctyl hydrogen phosphate |

InChI |

InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |

InChI Key |

VFRKPNBASPLGMQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process where isononyl alcohol and phosphoric acid are reacted in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Reaction Mechanism

-

Esterification :

Isononyl alcohol reacts with phosphoric acid under acidic conditions to form monoiso-nonyl phosphate.

-

Neutralization :

The monoiso-nonyl phosphate is partially neutralized with sodium hydroxide to yield the sodium salt .

Hydrolysis and Stability

Sodium isononyl hydrogen phosphate undergoes hydrolysis under acidic or alkaline conditions, releasing isononyl alcohol and phosphate derivatives:

Acidic Hydrolysis

This reaction is exothermic and generates flammable hydrogen gas in the presence of strong acids .

Alkaline Hydrolysis

The compound forms sodium isononylate and disodium hydrogen phosphate in basic environments 12.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into sodium pyrophosphate and isononyl derivatives :

This reaction is critical in industrial processes requiring high-temperature stability .

Surfactant Behavior and Reactivity

As an amphiphilic compound, this compound participates in micelle formation and interfacial tension reduction. Key interactions include:

Scientific Research Applications

Applications Overview

Sodium isononyl hydrogen phosphate is primarily utilized in the following areas:

-

Food Industry

- Emulsifier : It acts as an emulsifying agent in food products, helping to stabilize mixtures of oil and water.

- Buffering Agent : Used to maintain pH levels in various food formulations, ensuring product consistency and quality.

-

Pharmaceuticals

- Buffering Agent : Similar to its role in food, it helps maintain pH balance in drug formulations, enhancing stability and efficacy.

- Active Ingredient : Investigated for use in drug delivery systems, potentially improving the bioavailability of certain medications.

-

Water Treatment

- Scale Inhibitor : It prevents calcium scale formation in water treatment plants, thereby improving operational efficiency and extending equipment life.

- Corrosion Control : Acts as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.

-

Industrial Applications

- Surfactant : Used in detergents and cleaning agents, enhancing their effectiveness by reducing surface tension.

- Textile Industry : Functions as a wetting agent and dispersant in textile processing, improving dye uptake and color uniformity.

-

Biochemical Research

- Buffer Solutions : Employed in laboratory settings to create stable environments for biochemical assays.

- Cell Culture Media : Utilized as a component in nutrient media for microbial growth studies.

Case Study 1: Food Emulsification

A study conducted on the effects of this compound as an emulsifier revealed significant improvements in the stability of oil-in-water emulsions. The addition of varying concentrations (0.5% to 2%) resulted in enhanced texture and mouthfeel, making it a valuable ingredient in salad dressings and sauces.

| Concentration | Stability Improvement (%) |

|---|---|

| 0.5% | 20% |

| 1.0% | 35% |

| 2.0% | 50% |

Case Study 2: Pharmaceutical Formulation

Research exploring the use of this compound in pharmaceutical formulations demonstrated its effectiveness as a buffering agent. The compound was tested alongside traditional buffers, showing superior pH stability over time, which is critical for maintaining drug efficacy.

| Buffer Type | pH Stability (days) |

|---|---|

| Sodium Isononyl Phosphate | 30 |

| Sodium Phosphate | 15 |

| Tris Buffer | 20 |

Case Study 3: Water Treatment Efficacy

In water treatment applications, this compound was evaluated for its ability to inhibit scale formation. Results indicated a significant reduction in calcium carbonate precipitation compared to untreated samples, confirming its role as an effective scale inhibitor.

| Treatment Method | Scale Formation (mg/L) |

|---|---|

| Control | 150 |

| Sodium Isononyl Phosphate | 30 |

Mechanism of Action

The mechanism of action of sodium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. It can modulate the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Market Demand: Customized organophosphates, including this compound, are increasingly sought for niche applications like specialty detergents and agrochemicals .

- Regulatory Trends: Stricter regulations on phosphate emissions may drive innovation in biodegradable variants .

Biological Activity

Sodium isononyl hydrogen phosphate (CAS Number: 94247-20-8) is a phosphoric acid ester that has garnered interest due to its potential biological activities. This compound, characterized by its molecular formula , is primarily used in industrial applications, but emerging research indicates it may have significant biological implications.

- Molecular Weight : 246.217 g/mol

- Molecular Structure : Composed of a nonyl group attached to a phosphate group, which influences its solubility and reactivity.

- Physical Appearance : Typically appears as a colorless to pale yellow liquid.

Mechanisms of Biological Activity

Research into this compound suggests several mechanisms through which it may exert biological effects:

- Cell Membrane Interaction : As a phosphoric acid ester, it can interact with cell membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : It may influence the activity of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.

- Toxicological Profiles : Initial assessments indicate low acute toxicity, with an LD50 value exceeding 2000 mg/kg in rats, suggesting a relatively safe profile under controlled conditions .

Case Studies

- Cell Culture Experiments : In vitro studies using HEK293 cells have shown that this compound can modulate cellular responses under specific conditions. These studies often involve treating cells with varying concentrations and observing changes in cell viability and metabolic activity .

- Environmental Impact Studies : Research has indicated that this compound can affect soil microbial communities when used in agricultural settings. Its role in enhancing nutrient availability has been noted, which could indirectly support plant growth by improving soil health .

Comparative Analysis

| Compound | Biological Activity | Toxicity (LD50) |

|---|---|---|

| This compound | Modulates enzyme activity; affects membrane | >2000 mg/kg |

| Sodium Dihydrogen Phosphate | Nutrient source; buffering agent | >2000 mg/kg |

| Nonylphenol Ethoxylates | Endocrine disruptor; environmental hazard | Variable |

Research Findings

Recent studies have focused on the environmental implications of this compound, particularly its biodegradability and potential accumulation in ecosystems. The compound has been shown to degrade under certain conditions, reducing the risk of long-term environmental impact .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for sodium isononyl hydrogen phosphate?

this compound can be synthesized via neutralization reactions, analogous to methods used for related phosphate esters. For example, reacting isononanol with phosphoric acid under controlled pH (8.8–9.0) and temperature (80–85°C) conditions, followed by spray-drying to achieve particle sizes <90 μm and moisture content <1% . Neutralization with sodium hydroxide may yield the sodium salt. Structural verification via FT-IR or NMR is critical to confirm ester formation and sodium ion integration .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Purity can be assessed using high-performance liquid chromatography (HPLC) or ion chromatography to quantify residual reactants. Structural characterization via FT-IR (to identify phosphate ester bonds) and P NMR (to confirm phosphate group coordination) is recommended. X-ray diffraction (XRD) may validate crystalline phases, while thermogravimetric analysis (TGA) determines thermal stability and hydration states .

Q. What buffer preparation protocols are suitable for this compound in biochemical assays?

Prepare phosphate buffer solutions by dissolving the compound in ultrapure water and adjusting pH using 1 M sulfuric acid or sodium hydroxide to achieve the desired range (e.g., pH 6–7 for compatibility with enzymatic assays). Pre-digestion may be required for polyphosphate-containing samples. Validate buffer capacity using titrimetric methods and confirm pH stability under experimental conditions (e.g., 25°C) .

Advanced Research Questions

Q. How does this compound concentration influence isolation efficiency in analytical methods like GC-MS?

Optimization is critical: excess concentrations may precipitate analytes or interfere with emulsification. For example, in ultrasound-assisted microextraction, concentrations >0.5 M can reduce hormone recovery rates due to ionic strength effects. Conduct a concentration gradient study (e.g., 0.1–1.0 M) and monitor extraction efficiency via internal standards .

Q. How can researchers resolve contradictions in reported pKa values for this compound under varying conditions?

pKa values depend on temperature, ionic strength, and solvent polarity. Use potentiometric titration with a calibrated pH electrode under controlled conditions (e.g., 25°C, 0.1 M ionic strength). Compare results with computational models (e.g., COSMO-RS) to reconcile discrepancies. For example, anhydrous forms may exhibit lower pKa (~7.1) versus hydrated forms (~7.3) due to solvation effects .

Q. What experimental designs mitigate stability issues of this compound in complex matrices (e.g., biological fluids)?

Stability can degrade due to hydrolysis or microbial activity. Use accelerated stability testing (40°C/75% RH for 3 months) and monitor degradation via LC-MS. Incorporate antioxidants (e.g., 0.1% sodium ascorbate) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed decomposition. Storage at 4°C in amber glass vials under nitrogen atmosphere is recommended .

Q. How does this compound interact with proteins or lipids in cellular assays?

Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding kinetics. For lipid interactions, employ Langmuir-Blodgett troughs to measure changes in monolayer pressure. Note that alkyl chain length (e.g., isononyl) may enhance membrane permeability, requiring cytotoxicity controls (e.g., MTT assays) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.